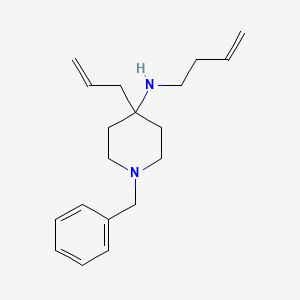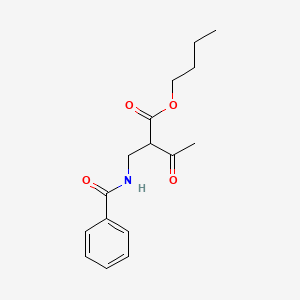![molecular formula C13H16ClNO2 B12618862 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-90-2](/img/structure/B12618862.png)
4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure or by using a carboxylating agent like chloroformic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to improve the reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
4-Chlorobenzylamine: Shares the chlorobenzyl group but lacks the piperidine ring.
Piperidine-4-carboxylic acid: Similar structure but without the chlorobenzyl group
Uniqueness
4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the chlorobenzyl and piperidine moieties, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
916134-90-2 |
|---|---|
Fórmula molecular |
C13H16ClNO2 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-11-5-7-15(8-6-11)13(16)17/h1-4,11H,5-9H2,(H,16,17) |
Clave InChI |
LVAFLXXVNCCPBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)

![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)



